REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1([O:19][CH3:20])[CH2:6][C:5]([C:13](OC(C)C)=[O:14])([C:7](OC(C)C)=[O:8])[CH2:4]1.[AlH4-].[Li+].O.[OH-].[Na+]>C1COCC1>[CH3:20][O:19][C:3]1([O:2][CH3:1])[CH2:4][C:5]([CH2:7][OH:8])([CH2:13][OH:14])[CH2:6]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[AlH4-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Name
|
|
Type
|
product
|
Smiles
|
COC1(CC(C1)(CO)CO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |